
N-Benzyl-1,1,1-triethoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,1,1-triethoxysilanamine is an organosilicon compound with the molecular formula C13H23NO3Si. This compound features a benzyl group attached to a silicon atom, which is further bonded to three ethoxy groups and an amine group. Organosilicon compounds like this compound are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-triethoxysilanamine typically involves the reaction of benzylamine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups. A common method involves the use of a catalyst, such as a transition metal complex, to facilitate the reaction. The reaction can be represented as follows:
C6H5CH2NH2+Si(OEt)3H→C6H5CH2NHSi(OEt)3+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,1,1-triethoxysilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1,1,1-triethoxysilanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,1-triethoxysilanamine involves its interaction with various molecular targets. The benzyl group provides hydrophobic interactions, while the silicon and ethoxy groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions, making it a versatile tool in research and industry.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1,1,1-trimethoxysilanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-Benzyl-1,1,1-triethoxysilane: Lacks the amine group, making it less reactive in certain applications.
N-Benzyl-1,1,1-trimethylsilanamine: Contains methyl groups instead of ethoxy groups, affecting its solubility and reactivity.
Uniqueness
N-Benzyl-1,1,1-triethoxysilanamine is unique due to its combination of a benzyl group, ethoxy groups, and an amine group. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules further enhances its versatility.
Properties
CAS No. |
87498-95-1 |
|---|---|
Molecular Formula |
C13H23NO3Si |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
1-phenyl-N-triethoxysilylmethanamine |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)14-12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
PFYPDPKLYFLHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NCC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



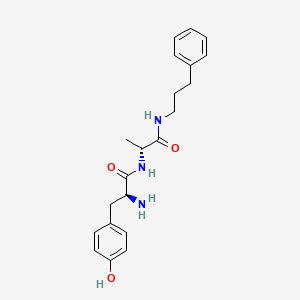
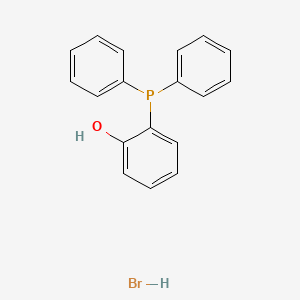
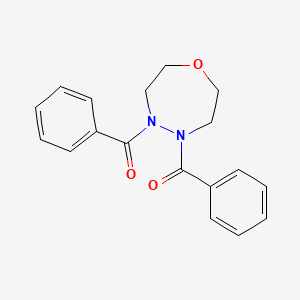
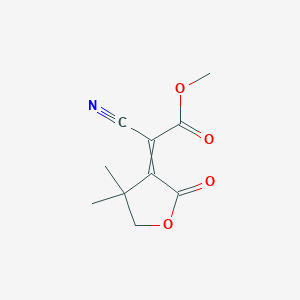
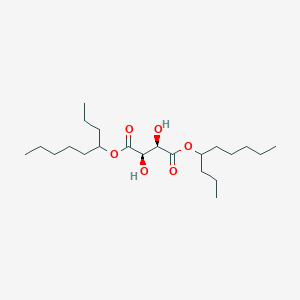
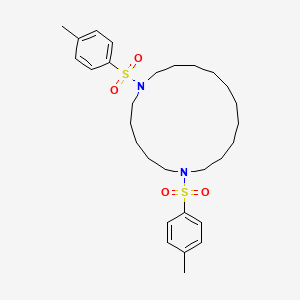
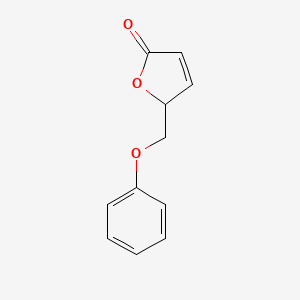
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
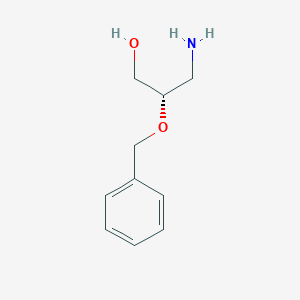
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
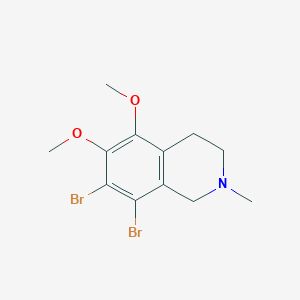
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
